molecular formula C22H14N2O3 B3570299 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 5706-49-0

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3570299
CAS No.: 5706-49-0
M. Wt: 354.4 g/mol
InChI Key: NMBGZKVQZJZHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a benzofuran carboxamide group via a phenyl ring. Benzoxazole and benzofuran moieties are known for their diverse pharmacological and material science applications due to their aromaticity, rigidity, and ability to engage in hydrogen bonding.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c25-21(20-13-14-6-1-3-10-18(14)26-20)23-16-8-5-7-15(12-16)22-24-17-9-2-4-11-19(17)27-22/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBGZKVQZJZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360391
Record name N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5706-49-0
Record name N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing benzoxazole, benzofuran, or carboxamide functionalities. Key differences in substituents, molecular properties, and biological activities are highlighted.

Structural and Physicochemical Properties
Compound Name Substituents/Modifications Molecular Weight Key Structural Features Source
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide None (base structure) Not provided Benzoxazole-phenyl-benzofuran carboxamide
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide (CAS: 5846-69-5) Chloro on benzoxazole 447.893 Increased lipophilicity due to Cl substitution
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide Methyl on phenyl ring 368.38 Reduced steric hindrance vs. Cl-substituted
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide Carbamothioyl group Not provided Thioamide group alters H-bonding capacity
N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide Benzodioxole and methyl on benzofuran Not provided Enhanced electron-rich aromatic system

Key Observations :

  • Methyl groups (e.g., in ) lower molecular weight and may enhance metabolic stability.
  • Carbamothioyl groups () introduce sulfur, altering electronic properties and binding interactions compared to carboxamides.

Key Observations :

  • Yields for benzoxazole-carboxamide derivatives vary widely, influenced by steric and electronic effects of substituents .
  • Lower yields in benzimidazole derivatives (e.g., 37% in ) suggest greater synthetic complexity compared to benzoxazoles.

Key Observations :

  • Benzofuran carboxamides (e.g., ) are pharmacologically versatile, targeting CNS receptors.
  • Substitution patterns dictate application: benzoxazoles with extended conjugation (e.g., ) are suited for fluorescence, while carboxamides with heterocycles (e.g., ) target enzymes.

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on various research findings.

Overview of Biological Activity

Benzoxazole derivatives, including this compound, have been shown to exhibit a range of biological activities:

  • Antimicrobial Activity : These compounds often demonstrate significant antibacterial and antifungal properties.
  • Anticancer Activity : Several studies indicate that benzoxazole derivatives can inhibit the growth of various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been shown to modulate pathways related to neurodegenerative diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been noted for its selective action against certain pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Bacillus subtilisActive32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansActive16 µg/mL

The compound's selective activity suggests potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of several cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on different cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited a significant reduction in cell viability with an IC50 value of 15 µM.
  • A549 (Lung Cancer) : An IC50 value of 20 µM was recorded, indicating moderate sensitivity.
  • HepG2 (Liver Cancer) : The compound showed strong cytotoxicity with an IC50 value of 10 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanism may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for cell proliferation in cancer cells.
  • Modulation of Protein Aggregation : Research suggests that it can influence the aggregation pathways of proteins associated with neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.